molecular formula C20H22N4O3S B2654317 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 921806-02-2

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2654317
CAS No.: 921806-02-2
M. Wt: 398.48
InChI Key: UOZOBAJQCNKUKC-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and an ethyl-linked thiazole carboxamide moiety at position 1. The thiazole ring is further substituted with methyl groups at positions 2 and 2.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-4-27-16-7-5-15(6-8-16)17-9-10-18(25)24(23-17)12-11-21-20(26)19-13(2)22-14(3)28-19/h5-10H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZOBAJQCNKUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research, focusing on its synthesis, pharmacological properties, and potential clinical applications.

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1235635-00-3

Synthesis

The compound can be synthesized through various chemical reactions involving thiazole and pyridazine derivatives. The synthesis typically involves the reaction of substituted thiosemicarbazides with appropriate reagents under controlled conditions, followed by purification to yield the final product .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of thiazole derivatives, including this compound, against various cancer cell lines. The following table summarizes the findings:

CompoundCell Line TestedGI50 (nM)Reference
This compoundMCF-7 (Breast Cancer)45
Other Thiazole DerivativesA549 (Lung Cancer)37 - 54
Erlotinib (Reference Drug)Various33

The compound demonstrated significant antiproliferative activity with a GI50 value comparable to established anticancer drugs.

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of key signaling pathways associated with cancer cell growth. Specifically, it has been shown to inhibit EGFR and BRAF V600E mutations, which are critical in various cancers . Molecular docking studies suggest that the compound binds effectively to these targets, enhancing its potential as a therapeutic agent.

Acetylcholinesterase Inhibition

In addition to its anticancer properties, compounds similar to this compound have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, related thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE . This suggests a dual therapeutic potential for neurological conditions alongside cancer.

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiazole derivatives and tested their effects on human cancer cell lines. The study found that compounds with similar structures had significant cytotoxic effects, leading to apoptosis in cancer cells .
  • Neuroprotective Effects :
    • A study evaluated the neuroprotective effects of thiazole derivatives in animal models of Alzheimer's disease. The results indicated that these compounds could improve cognitive function and reduce neuroinflammation .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect processes like cell proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a ligand for cellular receptors, influencing signal transduction pathways that regulate various physiological responses.
  • Gene Expression Modulation : It can alter the expression of genes related to inflammation and cancer progression.

Anticancer Activity

Research indicates that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide has significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Case Studies and Research Findings

  • Anticancer Studies : In vitro experiments have shown that the compound induces apoptosis in breast and lung cancer cell lines through caspase activation and cell cycle arrest mechanisms.
  • Neuroprotective Potential : Although direct studies on this compound are scarce, related thiazole compounds have demonstrated promising results in inhibiting acetylcholinesterase activity, suggesting potential applications for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone/Thiazole Hybrids

(a) N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide (BP 27386)
  • Key Differences: Replaces pyridazinone with pyrimidine and introduces chloro substituents on both the phenyl and pyrimidine rings.
  • Implications : Chlorine atoms enhance lipophilicity but may reduce metabolic stability compared to the ethoxy group in the target compound .
(b) N-(2,6-Dichlorophenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
(c) Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Key Differences : Fuses thiazole with pyrimidine, creating a rigid bicyclic system. The carboxylate group may improve binding to polar targets but reduce cell permeability .

Pyrimidine/Thiazole Derivatives

(a) (S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide
  • Key Differences: Replaces pyridazinone with pyrimidine and thiophene instead of thiazole.
(b) Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
  • Key Differences: Uses a thienopyrimidine scaffold with ester and ethylamino groups. The ester moiety enhances solubility but requires metabolic activation for efficacy .

Structural Comparison Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyridazinone-thiazole 4-Ethoxyphenyl, 2,4-dimethylthiazole, ethyl linker ~415.5 (estimated)
BP 27386 Pyrimidine-thiazole 6-Chloro-2-methylpyrimidine, 2-chloro-6-methylphenyl 406.3
Ethyl thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine Carboxybenzylidene, phenyl, ethyl carboxylate 521.58
(S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Pyrimidine-thiophene Dichlorophenyl, methylamino-pyrimidine, thiophene ~485.9 (estimated)

Research Findings and Implications

  • Bioactivity : The target compound’s ethoxy group may enhance metabolic stability compared to chlorine-substituted analogs (e.g., BP 27386) .
  • Selectivity: The pyridazinone core could offer distinct kinase inhibition profiles versus pyrimidine-based analogs, as seen in studies of similar scaffolds .
  • Synthetic Challenges : The ethyl linker in the target compound simplifies synthesis compared to piperazine-containing derivatives, which require multi-step functionalization .

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